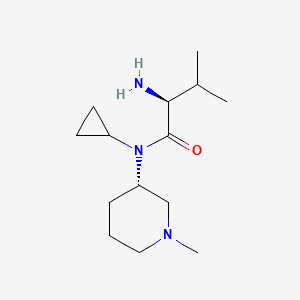

(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide

Beschreibung

(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide is a chiral amide compound characterized by a cyclopropyl group and a methyl-substituted piperidine ring. Its molecular formula is C₁₄H₂₇N₃O, with a molecular weight of 253.38 g/mol . The compound features two stereogenic centers: the (S)-configuration at the α-carbon of the amino group and the (S)-configuration at the 1-methyl-piperidin-3-yl substituent.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(11-6-7-11)12-5-4-8-16(3)9-12/h10-13H,4-9,15H2,1-3H3/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYLAXVJVBRMEE-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N([C@H]1CCCN(C1)C)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

Construction of the piperidine ring: This step may involve cyclization reactions using appropriate precursors and catalysts.

Introduction of the amino group: Amination reactions using reagents like ammonia or amines under suitable conditions.

Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Often performed in inert atmospheres to prevent unwanted side reactions.

Substitution: Conducted under mild to moderate conditions, depending on the reactivity of the substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Differences

The following table summarizes structural analogs and their variations compared to the target compound:

Pharmacological and Physicochemical Properties

Analytical Characterization

- IR Spectroscopy : Butyramides typically show amide I (C=O stretch) near 1650 cm⁻¹ and N-H bends near 1550 cm⁻¹ (). Substituents like cyclopropyl and methyl-piperidine would introduce unique C-H and ring vibration signals .

- Chiral Purity : Enantiomeric purity must be confirmed via chiral HPLC or polarimetry, given the compound’s stereospecificity.

Biologische Aktivität

(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methyl-piperidin-3-yl)-butyramide, commonly referred to as AM97808, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and metabolic disorders. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Chemical Formula : C₁₄H₂₇N₃O

- Molecular Weight : 267.416 g/mol

- CAS Number : 89009-81-4

- Synonyms : (S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butyramide

The compound is believed to act primarily through modulation of G protein-coupled receptors (GPCRs), which play a critical role in various physiological processes. Specifically, it may influence pathways involved in neurotransmission and metabolic regulation. The activation or inhibition of specific GPCRs can lead to significant downstream effects, including alterations in cyclic AMP levels and modulation of intracellular signaling pathways.

1. Neuropharmacological Effects

Research indicates that AM97808 exhibits neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its interaction with neurotransmitter systems suggests it may enhance cognitive functions or provide relief from symptoms associated with conditions like anxiety or depression.

2. Metabolic Regulation

Studies have shown that compounds similar to AM97808 can affect metabolic pathways related to glucose homeostasis and lipid metabolism. This suggests a potential role in managing metabolic disorders such as diabetes.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study 1 : Neuroprotective Effects (PubMed) | AM97808 demonstrated significant neuroprotective effects in animal models of Alzheimer's disease by reducing amyloid plaque formation and improving cognitive function. |

| Study 2 : Metabolic Impact (ResearchGate) | In vitro studies indicated that AM97808 modulates insulin signaling pathways, enhancing glucose uptake in muscle cells. |

| Study 3 : GPCR Modulation (PubMed Central) | The compound was shown to selectively activate certain GPCRs associated with mood regulation, suggesting its potential use as an antidepressant. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.